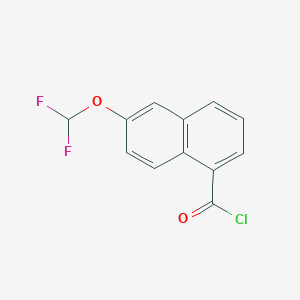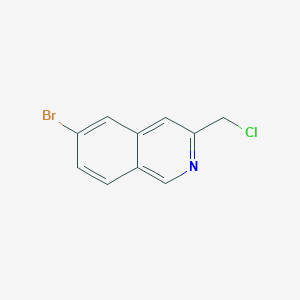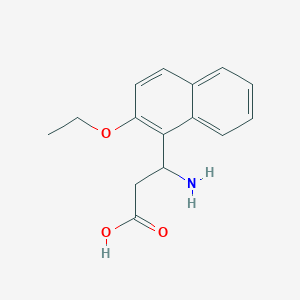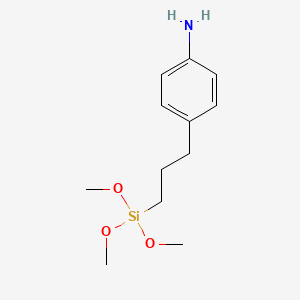
(4,5-Diethoxynaphthalen-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Diethoxynaphthalen-1-yl)boronic acid is an organoboron compound that features a naphthalene ring substituted with two ethoxy groups and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Diethoxynaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is carried out under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4,5-Diethoxynaphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, toluene) are commonly used.
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents in aqueous or organic solvents.
Protodeboronation: Acids like HCl or bases like NaOH in aqueous or organic solvents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic compounds.
Protodeboronation: The corresponding aryl compound without the boronic acid group.
Applications De Recherche Scientifique
(4,5-Diethoxynaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of polymers, sensors, and materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of (4,5-Diethoxynaphthalen-1-yl)boronic acid in coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium complex. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (4,5-Diethoxynaphthalen-1-yl)boronic acid is unique due to its naphthalene core with ethoxy substituents, which can influence its reactivity and solubility compared to simpler boronic acids like phenylboronic acid . The presence of the naphthalene ring can also enhance its ability to participate in π-π stacking interactions, making it valuable in the synthesis of more complex organic structures .
Propriétés
Numéro CAS |
372521-90-9 |
|---|---|
Formule moléculaire |
C14H17BO4 |
Poids moléculaire |
260.10 g/mol |
Nom IUPAC |
(4,5-diethoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C14H17BO4/c1-3-18-12-7-5-6-10-11(15(16)17)8-9-13(14(10)12)19-4-2/h5-9,16-17H,3-4H2,1-2H3 |
Clé InChI |
FDMMLTULVXQCMN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C=CC=C(C2=C(C=C1)OCC)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15066013.png)
![3-Iodo-5-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B15066019.png)


![2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15066039.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-(ethylamino)-2-methyl-](/img/structure/B15066040.png)

![3-Phenylfuro[3,4-b]quinoxalin-1(3H)-one](/img/structure/B15066045.png)




